molecular formula C22H17ClFN3O3 B11519462 2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(4-fluorophenyl)-2-oxoacetamide

2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(4-fluorophenyl)-2-oxoacetamide

Cat. No.: B11519462
M. Wt: 425.8 g/mol
InChI Key: ZJYGIGFFFPINCR-DHRITJCHSA-N
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Description

1-{N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)FORMAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)FORMAMIDE typically involves a multi-step process. One common method includes the condensation of 4-(2-chlorophenyl)methoxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with 4-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-{N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)FORMAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)FORMAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-{N’-[(E)-{4-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)FORMAMIDE
  • 1-{N’-[(E)-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)FORMAMIDE

Uniqueness

1-{N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)FORMAMIDE is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications compared to similar compounds.

Properties

Molecular Formula

C22H17ClFN3O3

Molecular Weight

425.8 g/mol

IUPAC Name

N'-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-fluorophenyl)oxamide

InChI

InChI=1S/C22H17ClFN3O3/c23-20-4-2-1-3-16(20)14-30-19-11-5-15(6-12-19)13-25-27-22(29)21(28)26-18-9-7-17(24)8-10-18/h1-13H,14H2,(H,26,28)(H,27,29)/b25-13+

InChI Key

ZJYGIGFFFPINCR-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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